molecular formula C22H20N4O3S B2971290 N-(3-isopropylphenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1396855-65-4

N-(3-isopropylphenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No. B2971290
CAS RN: 1396855-65-4
M. Wt: 420.49
InChI Key: KMHZKRZGENBPJF-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an isopropylphenyl group, a 1,2,4-oxadiazole ring, and a pyridinone ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Scientific Research Applications

Synthesis and Corrosion Inhibition

One study focused on the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, exploring their efficacy as corrosion inhibitors. These compounds were evaluated for their ability to prevent corrosion on steel surfaces in acidic and oil medium environments. The research revealed promising inhibition efficiencies, indicating potential applications in materials science and engineering to protect metals from corrosion (Yıldırım & Cetin, 2008).

Oxidation Reactivity Channels

Another study investigated the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, revealing the formation of various products. This research provides valuable insights into the reactivity and potential applications of pyridine derivatives in organic synthesis and chemical engineering (Pailloux et al., 2007).

Anticancer Drug Synthesis

Research on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlighted its potential as an anticancer drug. The compound exhibited promising in silico modeling results targeting the VEGFr receptor, suggesting applications in pharmaceutical research and drug development (Sharma et al., 2018).

Photochemical Studies and Molecular Docking

Studies on 1,2,4-oxadiazolines and their photochemical cleavage to form acetamidines under mild conditions further expand the chemical repertoire for synthetic chemistry and photochemistry research (Srimannarayana et al., 1970). Additionally, the molecular docking analysis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety provided insights into its structural characteristics and potential bioactivity (Li Ying-jun, 2012).

properties

IUPAC Name

2-[2-oxo-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(3-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14(2)15-5-3-6-17(11-15)23-19(27)13-26-12-16(8-9-20(26)28)22-24-21(25-29-22)18-7-4-10-30-18/h3-12,14H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHZKRZGENBPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-isopropylphenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

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